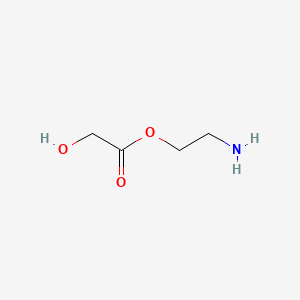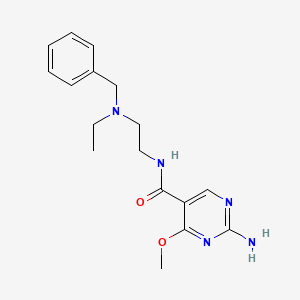
2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound that belongs to the class of amines and pyrimidines This compound is characterized by the presence of an amino group, a benzylethylamino group, and a methoxy group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the amino and benzylethylamino groups. The methoxy group is usually introduced through a methylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully controlled to ensure consistency and quality. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.
化学反応の分析
Types of Reactions
2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 2-Amino-N-ethylbenzenesulfonanilide
- N-Methylaniline
- N-Ethyl-N-methylcyclopentylamine
Uniqueness
Compared to similar compounds, 2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide stands out due to its unique combination of functional groups and structural features
特性
CAS番号 |
72412-38-5 |
|---|---|
分子式 |
C17H23N5O2 |
分子量 |
329.4 g/mol |
IUPAC名 |
2-amino-N-[2-[benzyl(ethyl)amino]ethyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H23N5O2/c1-3-22(12-13-7-5-4-6-8-13)10-9-19-15(23)14-11-20-17(18)21-16(14)24-2/h4-8,11H,3,9-10,12H2,1-2H3,(H,19,23)(H2,18,20,21) |
InChIキー |
ZOTASJSDCXLHRR-UHFFFAOYSA-N |
正規SMILES |
CCN(CCNC(=O)C1=CN=C(N=C1OC)N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


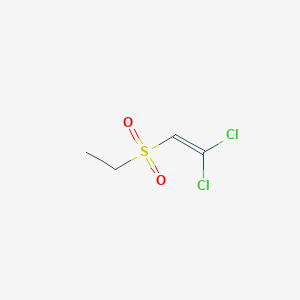

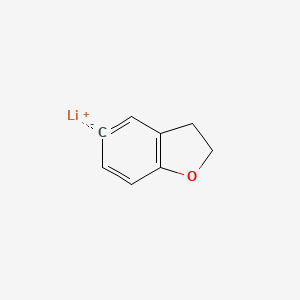
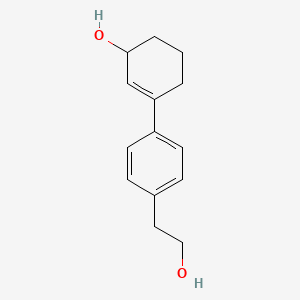


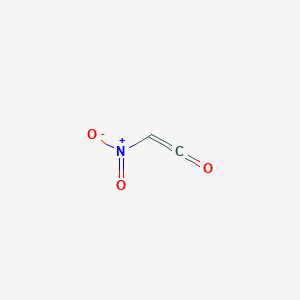

![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
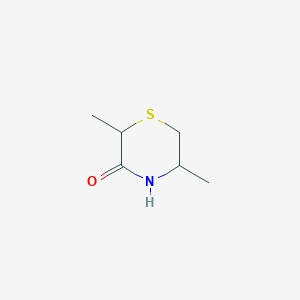

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
